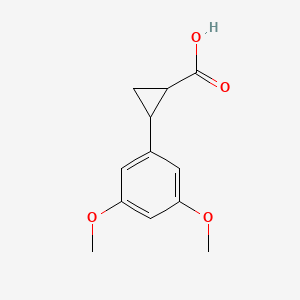
rac-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride, cis: is a synthetic organic compound that features a cyclopentane ring substituted with a bromo-pyrazole moiety and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride, cis typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the cyclopentane ring: Starting from a suitable cyclopentane precursor, functional groups are introduced through various reactions such as halogenation or nitration.
Introduction of the pyrazole ring: The pyrazole ring can be synthesized separately and then attached to the cyclopentane ring through a coupling reaction.
Amination: The amine group is introduced through nucleophilic substitution or reductive amination.
Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride, cis can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyrazole.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium thiolate (NaSR), sodium azide (NaN₃), or sodium alkoxide (NaOR) under appropriate conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrogen-substituted pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride, cis would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S)-2-(4-chloro-1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride, cis
- rac-(1R,2S)-2-(4-fluoro-1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride, cis
- rac-(1R,2S)-2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride, cis
Uniqueness
The uniqueness of rac-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride, cis lies in the presence of the bromo-pyrazole moiety, which can impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, or methyl analogs.
Properties
Molecular Formula |
C8H13BrClN3 |
|---|---|
Molecular Weight |
266.56 g/mol |
IUPAC Name |
2-(4-bromopyrazol-1-yl)cyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H12BrN3.ClH/c9-6-4-11-12(5-6)8-3-1-2-7(8)10;/h4-5,7-8H,1-3,10H2;1H |
InChI Key |
UZXOYWHPXCQZET-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)N2C=C(C=N2)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


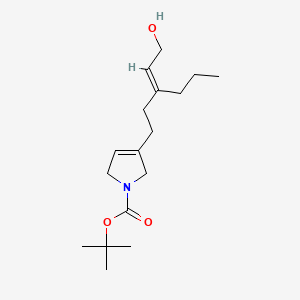
![Methyl 6-acetyloxy-4a-hydroxy-4,4,11b-trimethyl-1-oxo-2,3,5,6,6a,7,11,11a-octahydronaphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12305814.png)
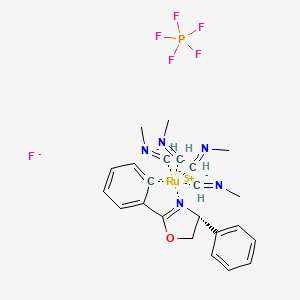
![2-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzo[4,5]imidazo[1,2-a][1,8]naphthyridine-6-carbonitrile](/img/structure/B12305830.png)

![2,5-Bis[[(trans-4-pentylcyclohexyl)carbonyl]oxy]benzoic acid](/img/structure/B12305843.png)
![6-(4-Methoxybenzyl)-5h-pyrrolo[3,4-b]pyridin-7(6h)-one](/img/structure/B12305845.png)
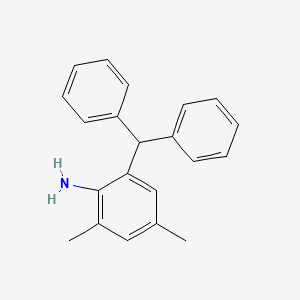
![N-[2-[(2-amino-3-methylbutanoyl)amino]acetyl]-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanamide](/img/structure/B12305853.png)
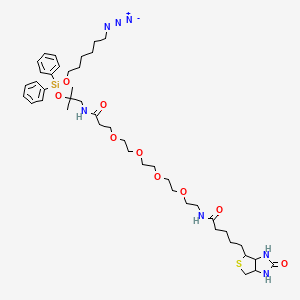
![4-(3-Methoxyphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12305863.png)
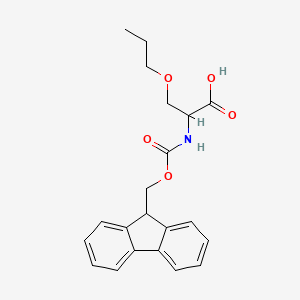
![2-[2-(Trifluoromethoxy)hexafluoropropoxy]tetrafluoropropanoic acid](/img/structure/B12305873.png)
